1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S1484793
CAS No.
39648-67-4
M.F
C20H12O4P-
M. Wt
347.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

39648-67-4

Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H12O4P-

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

Application in Ring-Opening Polymerization

Specific Scientific Field: Polymer Science

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is an efficient organocatalyst for controlled ring-opening homopolymerization of ε-caprolactone (ε-CL) and copolymerization of ε-CL with glycolide and lactide .

Methods of Application or Experimental Procedures: The compound is used as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). It can also be used to prepare high molar mass poly (ε-caprolactone) (PCL) in bulk .

Results or Outcomes: High molar mass PCL with narrow molar mass distribution has been synthesized from the bulk ring-opening polymerization (ROP) of ε-CL with “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” as catalysts. The highest molar mass of PCL is 4.35×10^4 g/mol with polydispersity index of 1.20 .

Application in Hydrocarboxylation Reactions

Specific Scientific Field: Organic Chemistry

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral ligand used in hydrocarboxylation reactions .

Methods of Application or Experimental Procedures: The compound is used as a chiral ligand in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .

Results or Outcomes: The use of “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” in hydrocarboxylation reactions has led to the successful asymmetric dipolar cycloaddition of diazo compounds .

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is a chiral chemical compound with the molecular formula C20_{20}H13_{13}O4_{4}P and a molecular weight of 348.29 g/mol. It appears as a white to light yellow crystalline powder and is recognized for its significance in asymmetric synthesis as a chiral ligand. The compound is often utilized in various catalytic reactions, particularly in hydrocarboxylation processes and asymmetric dipolar cycloaddition of diazo compounds .

  • Hydrocarboxylation Reactions: This compound acts as a chiral ligand that facilitates the formation of carboxylic acids from alkenes in the presence of transition metals like palladium and rhodium.
  • Asymmetric Dipolar Cycloaddition: It mediates the reaction between diazo compounds and electron-deficient alkenes, leading to the formation of chiral products .
  • Resolution of Racemic Mixtures: The compound has been successfully used to resolve racemic amines, which are typically challenging to separate due to their similar properties .

Several methods exist for synthesizing 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate:

  • Phosphorylation of Binaphthol: The most common method involves the phosphorylation of binaphthol derivatives using phosphorus oxychloride or other phosphorus-based reagents.
  • Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through resolution techniques involving chiral acids or bases .
  • Transition Metal-Catalyzed Reactions: Utilizing transition metals to catalyze reactions involving binaphthol can lead to the formation of this hydrogen phosphate derivative.

The primary applications of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate include:

  • Catalysis: As a chiral ligand in asymmetric synthesis, it is widely used in organic chemistry for producing enantiomerically enriched compounds.
  • Pharmaceutical Development: Its utility in resolving racemic mixtures makes it valuable in the pharmaceutical industry for developing active pharmaceutical ingredients with desired biological activity.
  • Research: It serves as a model compound for studying chirality and stereoselectivity in

Interaction studies involving 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate often focus on its complexation with transition metals. These interactions are crucial for understanding its role as a catalyst:

  • Rhodium Complexes: The formation of rhodium complexes with this compound has been studied extensively due to their effectiveness in catalyzing asymmetric reactions.
  • Palladium Derivatives: Similarly, palladium derivatives have been explored for their ability to facilitate hydrocarboxylation reactions when combined with this ligand .

Several compounds share structural similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,1'-BinaphthaleneContains two naphthalene unitsOften used as a precursor for various derivatives.
(S)-(+)-Binaphthyl-2,2'-diyl phosphateStereoisomer with distinct optical propertiesExhibits different reactivity patterns compared to its counterpart.
(R)-(-)-Binaphthyl-2,2'-diyl phosphateAnother stereoisomer with unique propertiesImportant for studying enantioselective processes.
Dioxaphosphepin derivativesIncorporates oxygen into the phosphorus frameworkUsed in various catalytic applications and studies.

The uniqueness of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate lies in its specific chiral configuration that enhances its effectiveness as a ligand in asymmetric synthesis compared to other similar compounds .

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

347.04732086 g/mol

Monoisotopic Mass

347.04732086 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Modify: 2023-08-15
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

Explore Compound Types